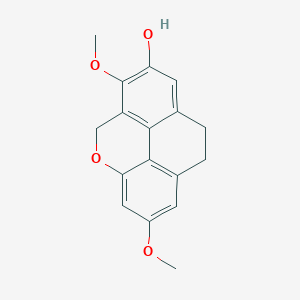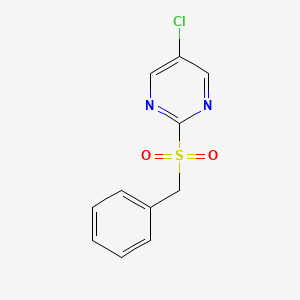
5-Chloro-2-(phenylmethanesulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfonyl)-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzylsulfonyl group attached to the second position and a chlorine atom attached to the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-5-chloropyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 2-chloropyrimidine by the benzylsulfonyl group, resulting in the formation of 2-(benzylsulfonyl)-5-chloropyrimidine .
Industrial Production Methods
In an industrial setting, the production of 2-(benzylsulfonyl)-5-chloropyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
化学反応の分析
Types of Reactions
2-(Benzylsulfonyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
2-(Benzylsulfonyl)-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is investigated for its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(benzylsulfonyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The benzylsulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its targets. The exact molecular pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.
2-(Benzylsulfonyl)pyridine: Studied for its potential as an antimicrobial agent.
2-(Benzylsulfonyl)benzimidazole: Investigated for its anticancer activities.
Uniqueness
2-(Benzylsulfonyl)-5-chloropyrimidine is unique due to the presence of both a benzylsulfonyl group and a chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications in research and industry .
特性
CAS番号 |
79685-43-1 |
|---|---|
分子式 |
C11H9ClN2O2S |
分子量 |
268.72 g/mol |
IUPAC名 |
2-benzylsulfonyl-5-chloropyrimidine |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-6-13-11(14-7-10)17(15,16)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
DONRDSVBRXKNPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
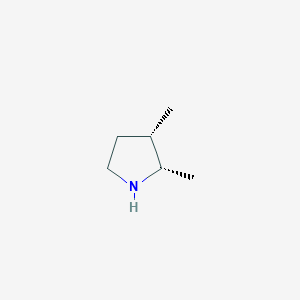





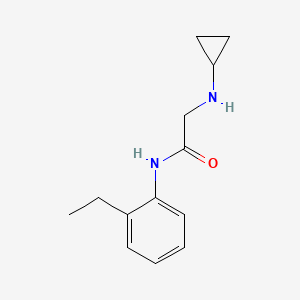
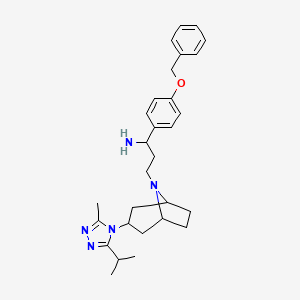
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
